2-(2-(Diethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
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Overview
Description
2-(2-(Diethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that features both pyridine and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of N-substituted piperidines through a cascade process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would likely be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Diethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(2-(Diethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(2-(Diethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with various molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine and pyrrolidine rings may also interact with specific receptors or enzymes, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A versatile scaffold used in drug discovery.
Pyridine-3-carboxaldehyde: Known for its applications in organic synthesis and as a precursor for various chemical reactions.
Uniqueness
2-(2-(Diethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its combination of pyridine and pyrrolidine rings, which provides a distinct set of chemical properties and reactivity. This dual-ring structure allows for diverse applications in different fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H21N3O |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
2-[2-(diethylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C14H21N3O/c1-3-16(4-2)14-12(7-5-9-15-14)13-8-6-10-17(13)11-18/h5,7,9,11,13H,3-4,6,8,10H2,1-2H3 |
InChI Key |
DXXJNYCQDOVBPI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)C2CCCN2C=O |
Origin of Product |
United States |
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